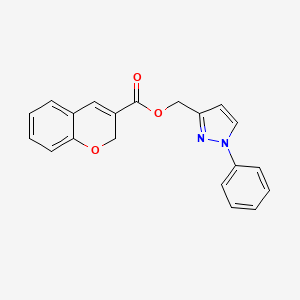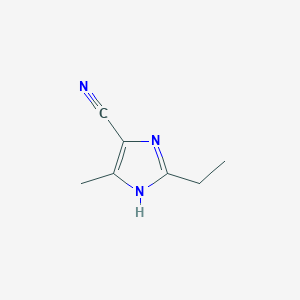![molecular formula C19H23NO3 B12940864 Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[331]nonan-3-yl 2H-chromene-3-carboxylate is a complex organic compound that features a bicyclic structure fused with a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic nonane structure. This can be achieved through a series of cyclization reactions. The chromene moiety is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final esterification step involves the reaction of the chromene carboxylic acid with the bicyclic alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted bicyclic compounds.
Scientific Research Applications
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with various enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate: is compared with other chromene derivatives and bicyclic compounds.
Chromene derivatives: Known for their diverse biological activities, including antioxidant and anticancer properties.
Bicyclic compounds: Often used in medicinal chemistry for their stability and unique pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its combined bicyclic and chromene structure, which may confer enhanced biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-20-15-6-4-7-16(20)11-17(10-15)23-19(21)14-9-13-5-2-3-8-18(13)22-12-14/h2-3,5,8-9,15-17H,4,6-7,10-12H2,1H3/t15-,16+,17? |
InChI Key |
OAAKAQLMTYOLSR-SJPCQFCGSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)OC(=O)C3=CC4=CC=CC=C4OC3 |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(=O)C3=CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)



